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molecular formula C9H14O6<br>C9H14O6<br>C3H5(OCOCH3)3 B1683017 Triacetin CAS No. 102-76-1

Triacetin

Cat. No. B1683017
M. Wt: 218.20 g/mol
InChI Key: URAYPUMNDPQOKB-UHFFFAOYSA-N
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Patent
US08455579B2

Procedure details

An autoclave was charged with defined amounts of materials in a molar ratio of 6 mol of ethylene oxide per 1 mol of concentrated glycerol for cosmetics manufactured by Kao Corporation, and a reaction was carried out at 150° C. using a 1% by mol KOH as a catalyst with applying a given pressure of a reaction pressure of 0.3 MPa until the pressure was at a constant level, and the reaction mixture was then cooled to 80° C. to provide a reaction mixture containing a non-neutralized catalyst. KYOWAAD 600S (manufactured by Kyowa Kagaku Kogyo) was added as an adsorbent of the catalyst to the reaction mixture in an amount 8 times the weight of the catalyst, and subjected to an adsorption treatment at 80° C. for 1 hour in the presence of nitrogen. Further, a liquid mixture after the treatment was filtered with a Büchner funnel (Nutsche) in which a filter paper No. 2 was precoated with Radiolite #900 to remove the adsorbent to provide an ethylene oxide (6 mol) adduct of glycerol (hereinafter referred to as POE(6) glycerol). A four-necked flask was charged with this ethylene oxide adduct of glycerol, the contents were heated to 105° C. while stirring at 300 r/min, and acetic anhydride was added dropwise in a defined amount for about 1 hour, in a ratio of 7.2 mol per mol of the POE(6) glycerol to react. After the dropwise addition, the reaction mixture was aged at 110° C. for 2 hours, and further aged at 120° C. for 1 hour. After aging, unreacted acetic anhydride and a by-product acetic acid were subjected to topping under a reduced pressure, and a treated mixture was further steamed, to provide POE(6) glycerol triacetate. The resulting POE(6) glycerol triacetate had an average molecular weight of 490.
Quantity
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reactant
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Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4].[CH2:7]1[O:9][CH2:8]1.[C:10](OC(=O)C)(=[O:12])[CH3:11].[C:17](O)(=[O:19])[CH3:18]>>[C:10]([O:1][CH2:2][CH:3]([CH2:5][O:6][C:7](=[O:9])[CH3:8])[O:4][C:17](=[O:19])[CH3:18])(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
ADDITION
Type
ADDITION
Details
After the dropwise addition
WAIT
Type
WAIT
Details
further aged at 120° C. for 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)OCC(OC(C)=O)COC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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